![molecular formula C26H20FN3O4 B2410832 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one CAS No. 1326926-07-1](/img/structure/B2410832.png)
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoquinoline and oxadiazole rings would likely contribute to the rigidity of the molecule, while the ethoxy and methoxy groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings would likely make it relatively non-polar and insoluble in water, while the ethoxy and methoxy groups could potentially increase its solubility in organic solvents .Applications De Recherche Scientifique
Synthesis and Characterization
- Various derivatives of this compound have been synthesized and characterized, contributing to the understanding of their structural properties and potential biological activities. For example, a study focused on synthesizing and characterizing novel derivatives of similar compounds, investigating their antibacterial and antifungal activities (Sirgamalla & Boda, 2019).
Biological Activities and Applications
- Several studies have evaluated the biological activities of derivatives of this compound, such as antimicrobial, antifungal, and anticancer properties. For instance, certain derivatives showed significant antibacterial and antifungal activities, with potential as therapeutic agents (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
- Another research explored the synthesis of similar compounds for potential antitumor applications, indicating the versatility of these chemical structures in medical research (Li-Chen Chou et al., 2010).
Photophysical and Electrochemical Properties
- The photophysical and electrochemical properties of derivatives of this compound have been a subject of interest, particularly in the context of developing new materials for optoelectronic applications. Research in this area has led to insights into the potential use of these compounds in devices like organic light-emitting diodes (OLEDs) (Nagarajan et al., 2014).
Molecular Docking Studies
- Molecular docking studies involving derivatives of this compound have provided insights into their potential interaction with biological targets, paving the way for the development of new therapeutic agents. Such studies are crucial for understanding the mechanism of action at a molecular level (Sirgamalla & Boda, 2019).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on determining its physical and chemical properties, and if it’s intended to be a drug, studies would focus on determining its biological activity and toxicity .
Propriétés
IUPAC Name |
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O4/c1-3-33-22-12-11-16(13-23(22)32-2)24-28-25(34-29-24)21-15-30(18-8-6-7-17(27)14-18)26(31)20-10-5-4-9-19(20)21/h4-15H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSXVLBFYHOWNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

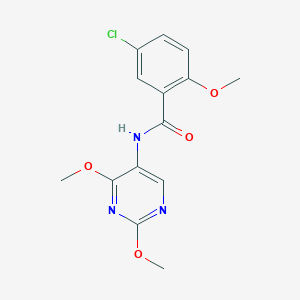
![2-chloro-7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2410750.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2410751.png)
![2-[(4-Ethoxy-3-methoxyphenyl)methylideneamino]cyclopentene-1-carbonitrile](/img/structure/B2410753.png)
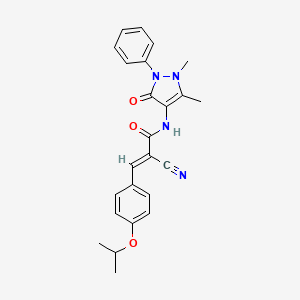
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2410757.png)
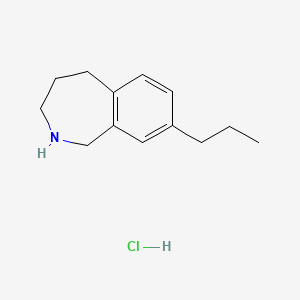
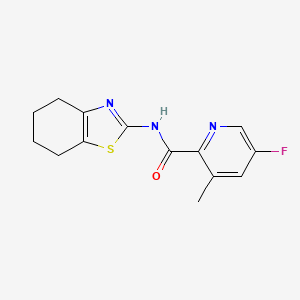
![4-Methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2410761.png)
![1-(2-(3,4-dimethylphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2410763.png)

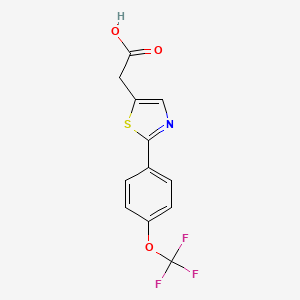
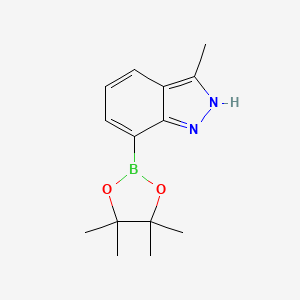
![5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2410770.png)